1-ethyl-3-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of the indole nucleus.
Reaction Conditions: The indole nucleus is then subjected to alkylation reactions using ethylating agents under controlled conditions.
Final Steps: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is explored for its potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Lysergic acid diethylamide (LSD): A complex indole derivative with psychoactive properties.
The uniqueness of 1-ETHYL-3-[(2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-ethyl-3-[(2-methoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H19NO2/c1-3-19-16-10-6-5-9-14(16)15(18(19)20)12-13-8-4-7-11-17(13)21-2/h4-11,15H,3,12H2,1-2H3 |
InChI Key |
CAOUCNUAKBUBPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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